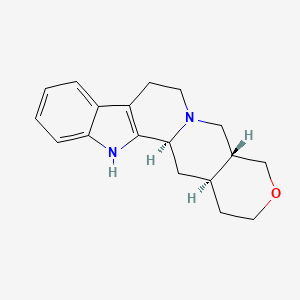

18-Oxayohimban

Description

18-Oxayohimban is a heteroyohimbine alkaloid characterized by a pentacyclic structure, featuring an oxygen atom at the C-18 position. This modification distinguishes it from other yohimban derivatives, such as yohimbine and ajmalicine. The compound is primarily isolated from plant sources within the Apocynaceae family and exhibits notable biological activity, including interactions with adrenergic and serotonergic receptors . Its molecular formula is C₁₉H₂₂N₂O₂, with a molecular weight of 310.39 g/mol.

Properties

Molecular Formula |

C18H22N2O |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(1S,15R,20R)-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C18H22N2O/c1-2-4-16-14(3-1)15-5-7-20-10-13-11-21-8-6-12(13)9-17(20)18(15)19-16/h1-4,12-13,17,19H,5-11H2/t12-,13+,17-/m0/s1 |

InChI Key |

GAGIJETXYAHUIP-AHIWAGSCSA-N |

Isomeric SMILES |

C1COC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4 |

Canonical SMILES |

C1COCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 18-Oxayohimban with structurally and functionally related alkaloids, focusing on molecular features, pharmacological profiles, and synthetic accessibility.

Table 1: Structural and Pharmacological Comparison

Key Findings:

Structural Differences: this compound’s oxygenated C-18 position contrasts with yohimbine’s methoxy group at C-11 and reserpine’s esterified C-16. This modification reduces its lipophilicity compared to yohimbine, as reflected in lower solubility in nonpolar solvents . Ajmalicine’s saturated D-ring enhances its conformational flexibility, contributing to its distinct serotonin receptor affinity .

Pharmacological Activity :

- This compound shows moderate α₂-adrenergic receptor antagonism (IC₅₀: 120 nM), weaker than yohimbine (IC₅₀: 75 nM) but stronger than ajmalicine’s 5-HT₁A activity .

- Reserpine’s ultra-high VMAT2 affinity (IC₅₀: 0.5 nM) underscores its unique mechanism in depleting catecholamine stores, a feature absent in this compound .

Synthetic Accessibility :

- This compound is typically extracted from natural sources due to its complex stereochemistry, whereas reserpine and yohimbine are semi-synthetically modified for industrial-scale production .

- Ajmalicine’s saturated D-ring allows for more straightforward synthetic routes, including catalytic hydrogenation of yohimbine derivatives .

Research Challenges and Contradictions

- Bioavailability : While this compound’s ESOL Log S (-2.47) predicts poor aqueous solubility, in vitro studies report moderate absorption in intestinal cell lines, suggesting transporter-mediated uptake .

- Receptor Selectivity: Conflicting data exist regarding its serotonin receptor activity; some studies report negligible 5-HT₁A binding, while others note weak antagonism (IC₅₀: 500 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.